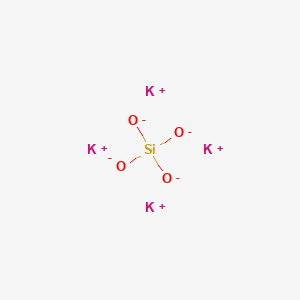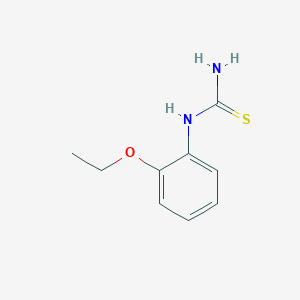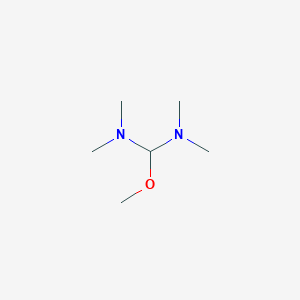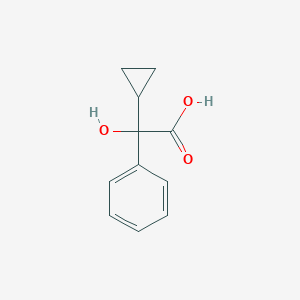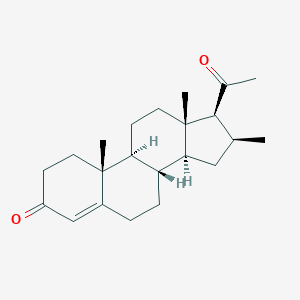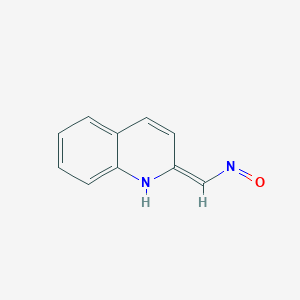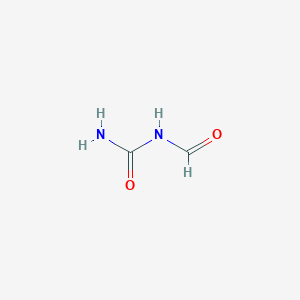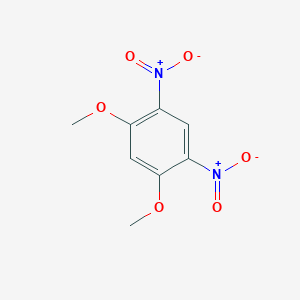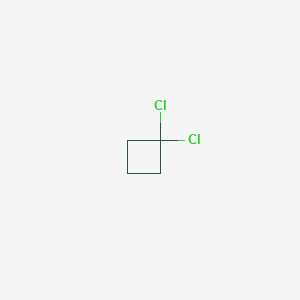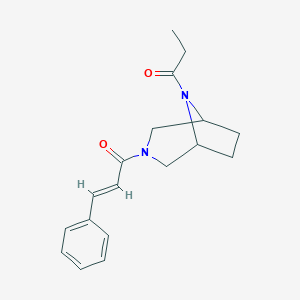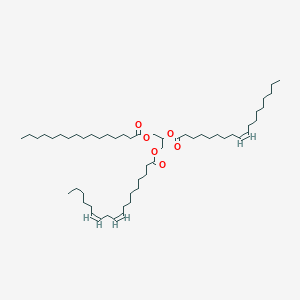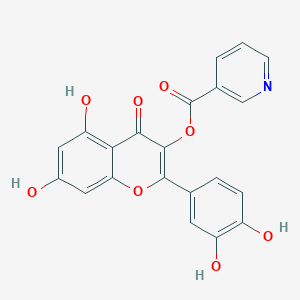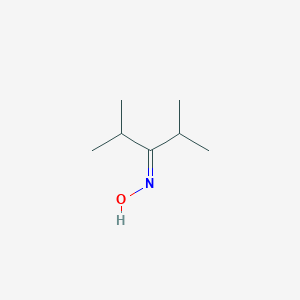
2,4-Dimethylpentan-3-one oxime
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oximes, including compounds structurally related to 2,4-Dimethylpentan-3-one oxime, often involves the reaction of aldehydes or ketones with hydroxylamine. The synthesis and structural studies of related oximes provide insights into the methods used to generate these compounds and their structural conformations. For example, studies on the synthesis of 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime have shed light on the formation of oxime and its tautomer imine N-oxide, revealing the structural dynamics of such compounds (Fernández et al., 1994).
Molecular Structure Analysis
The molecular structure of oximes is characterized by the presence of the C=N-OH group, which significantly influences their chemical behavior. Research has highlighted the importance of the supramolecular structures formed by oximes, such as the formation of dimers through hydrogen bonding patterns. This structural feature is crucial for understanding the chemical and physical properties of oximes (Low et al., 2010).
Chemical Reactions and Properties
Oximes undergo a variety of chemical reactions, reflecting their diverse chemical properties. These reactions include transformations into other functional groups, participation in cycloaddition reactions, and their role in the formation of heterocyclic compounds. The reactivity of oximes with dimethyl carbonate to form oxazolin-2-ones illustrates their utility in organic synthesis (Marques et al., 1993).
Physical Properties Analysis
The physical properties of oximes, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Studies on the crystal structure of oximes reveal how hydrogen bonding and molecular conformation affect these properties, providing insights into the physical characteristics of these compounds (Bruton et al., 2003).
Wissenschaftliche Forschungsanwendungen
Electrochemistry : A study by Sharon et al. (2017) introduced 2,4-dimethoxy-2,4-dimethylpentan-3-one (DMDMP) as a new aprotic solvent for Li-O2 cells, noting its stability against nucleophilic attack and hydrogen abstraction by reduced oxygen species. This makes DMDMP a promising solvent for electrochemical systems involving oxygen reduction (Sharon et al., 2017).
Crystallography and Oxime Structures : The crystal structure of 1,3-diphenyl-propan-2-one oxime and an update on hydrogen bonding patterns in oxime structures were analyzed by Low et al. (2010). They found that most oximes form dimeric structures, but also identified R3 3 (8) and R4 4 (12) structures (Low et al., 2010).
Organic Synthesis : Buchlovič et al. (2008) explored conditions leading to the formation of various five-membered heterocycles from 2,2-dimethylpenta-3,4-dienal oxime. Their findings are significant for producing cyclic nitrones with unique functionalities (Buchlovič et al., 2008).
Medicinal Chemistry : The antioxidant properties of oxime 3-(phenylhydrazono) butan-2-one were investigated by Puntel et al. (2008). They found that this oxime could potentially be a good antioxidant compound and safe for further studies (Puntel et al., 2008).
Intermolecular Interactions : A study on the role of NOH intermolecular interactions in oxime derivatives was conducted by Purushothaman and Thiruvenkatam (2017), which contributes to our understanding of oxime moieties in organic synthesis (Purushothaman & Thiruvenkatam, 2017).
Safety And Hazards
Handling of 2,4-Dimethylpentan-3-one oxime should be done in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .
Eigenschaften
IUPAC Name |
N-(2,4-dimethylpentan-3-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-5(2)7(8-9)6(3)4/h5-6,9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULCKIYKBGOTTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149589 | |
| Record name | 2,4-Dimethylpentan-3-one oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpentan-3-one oxime | |
CAS RN |
1113-74-2 | |
| Record name | 2,4-Dimethyl-3-pentanone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylpentan-3-one oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethyl-3-pentanone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethylpentan-3-one oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpentan-3-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



